Welcome to the BenchChem Online Store!
molecular formula C25H22N2 B8347953 2-Benzyl-10-phenyl-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine

2-Benzyl-10-phenyl-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine

Cat. No. B8347953
M. Wt: 350.5 g/mol
InChI Key: CQCUPGREFRRZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06294547B1

Procedure details

Palladium black (125 mg) was added to a solution of 2-benzyl-10-phenyl-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine (1.25 g, 3.57 mmol) in acetic acid (9 ml), and the resulting mixture was stirred under a hydrogen atmosphere for 9 hours. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was made basic with 1N sodium hydroxide and extracted with diethyl ether. The extract solution was dried over anhydrous sodium sulfate and concentrated under reduced pressured to be freed of the solvent, and the residue was washed with diethyl ether to obtain the desired compound (0.45 g, 1.75 mmol, 49%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[C:13]3[CH:18]=[CH:19][CH:20]=[CH:21][C:12]3=[C:11]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:10]=2[CH2:9]1)C1C=CC=CC=1>C(O)(=O)C.[Pd]>[C:22]1([C:11]2[C:10]3[CH2:9][NH:8][CH2:17][CH2:16][C:15]=3[N:14]=[C:13]3[CH:18]=[CH:19][CH:20]=[CH:21][C:12]=23)[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2C(=C3C(=NC2CC1)C=CC=C3)C3=CC=CC=C3
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
125 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under a hydrogen atmosphere for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressured
WASH
Type
WASH
Details
the residue was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C2C(=NC=3CCNCC13)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.75 mmol
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.